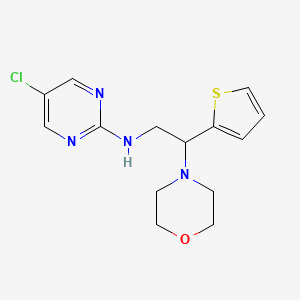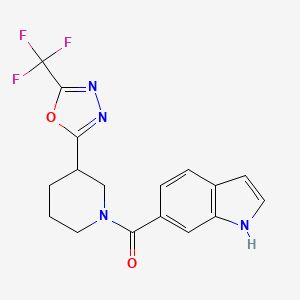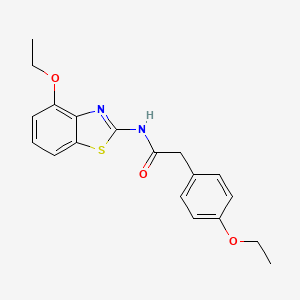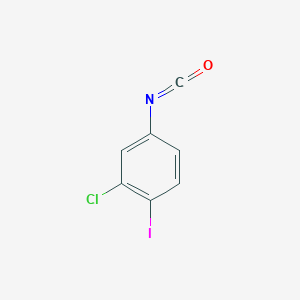![molecular formula C24H17BrFN3O2 B2365216 3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-14-6](/img/structure/B2365216.png)
3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring. The pyrazoloquinoline core is substituted at various positions with bromophenyl, fluorophenyl, and dimethoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the introduction of the substituents. The pyrazoloquinoline core could potentially be synthesized via a multi-component Doebner–Povarov reaction . The bromophenyl and fluorophenyl groups could be introduced via electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazoloquinoline core, with the bromophenyl, fluorophenyl, and dimethoxy groups attached at specific positions. The bromine and fluorine atoms would likely be involved in halogen bonding interactions .Chemical Reactions Analysis
This compound, due to the presence of the bromophenyl and fluorophenyl groups, could potentially undergo various chemical reactions. These could include nucleophilic aromatic substitution reactions, where a nucleophile attacks the aromatic ring and displaces the halogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and polar. The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated pyrazoloquinoline system .Aplicaciones Científicas De Investigación
Oncology
Scientific Field
Oncology, specifically targeting acute myeloid leukemia (AML).
Application Summary
This compound has been identified as a dual FLT3/haspin kinase inhibitor, which is significant in the treatment of AML.
Methods of Application
The compound was synthesized using a multi-component Doebner–Povarov reaction. It was then tested on AML cell lines to assess its inhibitory effects on FLT3-driven proliferation.
Results
The compound, referred to as HSK205, demonstrated remarkable potencies against FLT3-driven AML cell lines, with GI50 values between 2–25 nM. It effectively inhibited the phosphorylation of both FLT3 and histone H3, indicating its potential as a therapeutic agent .
Organic Electronics
Scientific Field
Materials Science, focusing on organic electronics.
Application Summary
The compound’s derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (PhOLEDs).
Methods of Application
Extended π-conjugated thieno[3,2-c]quinoline derivatives of the compound were synthesized and used as cyclometalating ligands in the creation of red phosphorescent emitters.
Results
The resulting PhOLEDs displayed intense red phosphorescence emission in the range of 610–620 nm, with external quantum efficiencies over 20%, indicating high efficiency and potential for commercial applications .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-4-3-5-15(25)10-14)28-29(24(18)19)17-8-6-16(26)7-9-17/h3-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOANZGKASXREV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

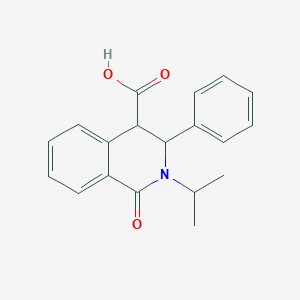
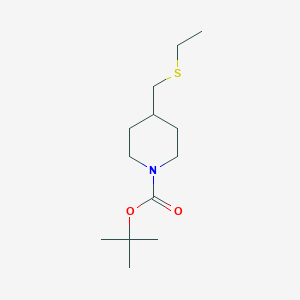
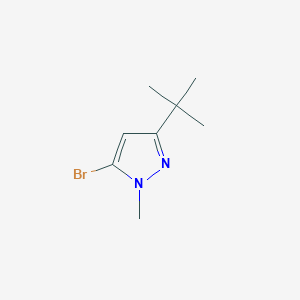

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)
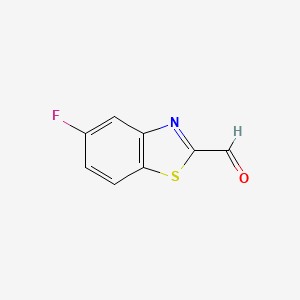
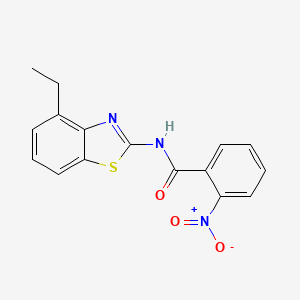
![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)
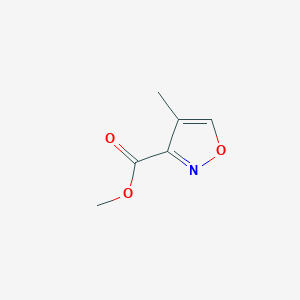
![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)
